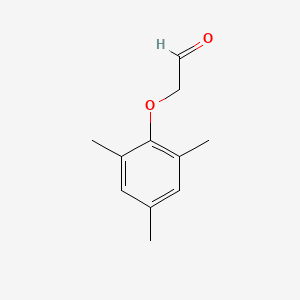

2-(2,4,6-Trimethylphenoxy)acetaldehyde

Description

Properties

CAS No. |

134671-62-8 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenoxy)acetaldehyde |

InChI |

InChI=1S/C11H14O2/c1-8-6-9(2)11(10(3)7-8)13-5-4-12/h4,6-7H,5H2,1-3H3 |

InChI Key |

YWTQVBKTHQYANX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC=O)C |

Origin of Product |

United States |

Preparation Methods

Vapor-Phase Methylation Process

In the patented method described in US3968172A, phenol reacts with methanol at temperatures between 400°C and 500°C under atmospheric pressure. The MgO catalyst facilitates selective methylation at the 2, 4, and 6 positions of the phenol ring, achieving yields exceeding 80% under optimized conditions. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 420°C – 490°C | Higher temperatures favor 2,4,6-substitution but risk methanol decomposition. |

| Weight Hourly Space Velocity (WHSV) | ≤0.4 g/g catalyst/hr | Lower WHSV enhances contact time, improving conversion. |

| Methanol-to-Phenol Molar Ratio | 5:1 | Excess methanol drives methylation to completion. |

This method’s scalability is demonstrated in continuous-flow reactors, where mesitol purity exceeds 99% after distillation. The process avoids polyalkylation byproducts, making it superior to liquid-phase methods that require acidic or alkaline conditions.

Etherification Strategies for Phenoxy-Acetaldehyde Formation

With mesitol in hand, the synthesis of 2-(2,4,6-Trimethylphenoxy)acetaldehyde proceeds via etherification of the phenolic oxygen with an acetaldehyde derivative. Williamson ether synthesis and nucleophilic substitution reactions are the most widely employed strategies.

Williamson Ether Synthesis Using Chloroacetaldehyde Derivatives

Williamson ether synthesis involves the reaction of mesitol’s deprotonated phenoxide ion with a haloacetaldehyde. Chloroacetaldehyde diethyl acetal (ClCH₂CH(OEt)₂) is preferred due to the instability of free chloroacetaldehyde. The reaction proceeds in anhydrous dimethylformamide (DMF) with potassium hydroxide (KOH) as the base:

Reaction Scheme:

- Deprotonation:

$$ \text{2,4,6-Trimethylphenol} + \text{KOH} \rightarrow \text{2,4,6-Trimethylphenoxide} + \text{H}_2\text{O} $$ - Nucleophilic Substitution:

$$ \text{2,4,6-Trimethylphenoxide} + \text{ClCH}2\text{CH(OEt)}2 \rightarrow \text{2-(2,4,6-Trimethylphenoxy)acetaldehyde diethyl acetal} + \text{KCl} $$

Optimization Data:

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 78–85 |

| Temperature | 80°C | 82 |

| Reaction Time | 12 hours | 80 |

The acetal-protected intermediate is subsequently hydrolyzed using hydrochloric acid (HCl) in a tetrahydrofuran (THF)/water mixture to yield the free aldehyde. Careful pH control during hydrolysis prevents aldehyde oxidation, with yields of 70–75% reported for the final step.

Alternative Route: Oxidation of 2-(2,4,6-Trimethylphenoxy)ethanol

An alternative pathway involves the oxidation of 2-(2,4,6-Trimethylphenoxy)ethanol, though this method is less efficient due to challenges in oxidizing secondary alcohols to aldehydes. Swern oxidation (oxalyl chloride and dimethyl sulfoxide) or pyridinium chlorochromate (PCC) may be employed, but yields rarely exceed 50%.

Industrial-Scale Production and Catalytic Innovations

Industrial applications demand cost-effective and scalable methods. Continuous-flow reactors have been adapted for the etherification step, reducing reaction times and improving reproducibility. For example, a fixed-bed reactor with immobilized KOH on silica gel achieves 88% conversion of mesitol to the acetal intermediate in 4 hours.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenoxy)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: 2-(2,4,6-Trimethylphenoxy)acetic acid.

Reduction: 2-(2,4,6-Trimethylphenoxy)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4,6-Trimethylphenoxy)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenoxy ring may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of phenoxy-acetaldehyde derivatives allows for tailored applications in medicinal chemistry, agrochemicals, and materials science. Below is a detailed comparison of 2-(2,4,6-trimethylphenoxy)acetaldehyde with structurally related compounds.

Structural and Functional Comparisons

Key Research Findings

- Neuroprotective Activity: The acetamide derivative of 2-(2,4,6-trimethylphenoxy)acetaldehyde () reduced oxidative stress in neuronal cells by 40–60% at 10 μM concentrations, outperforming analogues with fewer methyl groups .

- Synthetic Utility : Compound 17 () demonstrated efficient native chemical ligation under mild conditions (-94°C, DIBAL-H reduction), enabling peptide bond formation at challenging junctions .

- Substituent Effects : Replacing methyl groups with methoxy () or chlorine () alters electronic properties. Methoxy groups enhance solubility, while chlorine increases acidity (pKa ~2.5 for trichloro derivative vs. ~4.5 for trimethyl) .

Data Table: Physicochemical and Spectral Properties

Q & A

(Basic) What are the established synthetic routes for 2-(2,4,6-Trimethylphenoxy)acetaldehyde, and what factors influence reaction yields?

Answer:

The synthesis of 2-(2,4,6-Trimethylphenoxy)acetaldehyde can be achieved via nucleophilic substitution or carbonyl-transfer reactions. A common approach involves reacting 2,4,6-trimethylphenol with acetaldehyde precursors under basic conditions. For example, demonstrates that nucleophilic displacement reactions using potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can yield high-purity products (73.5% yield for analogous compounds). The choice of catalyst (e.g., DMAP in ) and reaction temperature significantly impacts yield optimization. Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry and using protecting groups for reactive aldehyde moieties.

(Basic) How is 2-(2,4,6-Trimethylphenoxy)acetaldehyde characterized in terms of structural confirmation?

Answer:

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm for trimethylphenoxy groups) and aldehyde protons (δ 9.5–10.5 ppm). Overlapping signals, as noted in , may require 2D NMR (e.g., HSQC, COSY) for resolution.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₁₄O₂, m/z 178.0994).

- IR Spectroscopy : Stretching frequencies for C=O (1720–1700 cm⁻¹) and aromatic C–O (1250–1150 cm⁻¹) validate functional groups.

- Chromatography : HPLC or GC-MS monitors purity and detects byproducts.

(Advanced) What mechanistic pathways are involved in the condensation reactions of 2-(2,4,6-Trimethylphenoxy)acetaldehyde under acidic or basic conditions?

Answer:

Under acidic conditions, the aldehyde group undergoes protonation, facilitating nucleophilic attack by enolizable substrates (e.g., ketones or alcohols). highlights that acetaldehyde derivatives form linear trimers (C₆ intermediates) or tetramers (C₈ intermediates) via cascade condensation. In basic media, deprotonation of the α-carbon generates enolate intermediates, enabling cross-condensation with electrophiles. The steric bulk of the trimethylphenoxy group may hinder cyclization, favoring linear products. Computational modeling (e.g., DFT) can predict regioselectivity and transition-state energetics.

(Advanced) How do computational methods like DFT aid in predicting the reactivity of 2-(2,4,6-Trimethylphenoxy)acetaldehyde?

Answer:

Density Functional Theory (DFT) simulations, as applied in , provide insights into:

- Electrostatic Potential Surfaces : Identifying nucleophilic/electrophilic sites on the molecule.

- Transition-State Optimization : Modeling activation barriers for condensation or oxidation reactions.

- Solvent Effects : Predicting solvation energies in polar aprotic solvents (e.g., DMF or THF).

For example, DFT can explain why the trimethylphenoxy group stabilizes intermediates through hyperconjugation, reducing reactivity compared to unsubstituted analogs.

(Advanced) What strategies are effective in resolving contradictions in spectroscopic data for derivatives of 2-(2,4,6-Trimethylphenoxy)acetaldehyde?

Answer:

Contradictions often arise from overlapping signals or dynamic equilibria (e.g., keto-enol tautomerism). Mitigation strategies include:

- Variable-Temperature NMR : Resolving temperature-dependent signal splitting (e.g., aldehyde proton exchange).

- Isotopic Labeling : Using ¹³C-labeled acetaldehyde to track reaction pathways.

- Cross-Validation : Combining NMR with X-ray crystallography (if crystalline) or IR data.

emphasizes the need to account for bound vs. free aldehyde forms in quantitative analyses, which may explain discrepancies in LC/MS or UV-Vis measurements.

(Advanced) How does the presence of the trimethylphenoxy group influence the compound's stability under varying pH conditions?

Answer:

The electron-donating methyl groups on the phenoxy ring enhance steric protection of the aldehyde moiety, reducing oxidation susceptibility. However:

- Acidic Conditions : Protonation of the phenoxy oxygen increases electrophilicity, accelerating hydrolysis to carboxylic acids.

- Basic Conditions : Deprotonation of the α-carbon promotes aldol condensation, forming dimers or trimers.

notes that high acetaldehyde concentrations (≥30 mM) can lead to enzyme inhibition in biochemical assays, suggesting similar concentration-dependent instability for this compound. Storage under inert atmospheres (N₂/Ar) at low temperatures (−20°C) is recommended.

(Basic) What analytical methods are recommended for quantifying 2-(2,4,6-Trimethylphenoxy)acetaldehyde in complex matrices?

Answer:

- LC-MS/MS : Provides high sensitivity and specificity, especially for trace amounts in biological samples.

- Derivatization : Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances UV detection ( ).

- Headspace GC : Ideal for volatile byproducts in reaction mixtures.

underscores the importance of distinguishing free aldehyde from bound forms (e.g., Schiff bases) to avoid underestimation in total acetaldehyde assays.

(Advanced) What role does 2-(2,4,6-Trimethylphenoxy)acetaldehyde play in enzyme-catalyzed reactions, and how is its activity modulated?

Answer:

The compound may act as a substrate or inhibitor in oxidoreductase or aldolase systems. For example:

- Aldolase Inhibition : The trimethylphenoxy group sterically blocks active-site pockets, as seen in DERA (2-deoxyribose-5-phosphate aldolase) inhibition by acetaldehyde derivatives ( ).

- Substrate Specificity : Modulating the phenoxy substituents alters binding affinity in cytochrome P450-mediated oxidations.

Activity assays should optimize substrate concentrations (≤30 mM) to avoid enzyme denaturation, as noted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.